molecular formula C6H8N2O3 B12355403 2,5-dimethoxy-5H-pyrimidin-4-one

2,5-dimethoxy-5H-pyrimidin-4-one

Cat. No.: B12355403
M. Wt: 156.14 g/mol
InChI Key: GHNZOGBXZDRHDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethoxy-5H-pyrimidin-4-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-5H-pyrimidin-4-one can be achieved through several methods. One common approach involves the cyclization of 5-acetyl-4-aminopyrimidines. The acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc) in n-butanol (n-BuOH) under reflux conditions for 3 hours can yield pyrimidine derivatives . Another method involves reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-5H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine N-oxides, while reduction can produce dihydropyrimidines.

Scientific Research Applications

2,5-Dimethoxy-5H-pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-5H-pyrimidin-4-one depends on its specific application. In medicinal chemistry, the compound can interact with various molecular targets, including enzymes and receptors. For example, pyrimidine derivatives have been shown to inhibit enzymes like cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs), leading to antiproliferative and anti-inflammatory effects .

Comparison with Similar Compounds

2,5-Dimethoxy-5H-pyrimidin-4-one can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

2,5-dimethoxy-5H-pyrimidin-4-one

InChI

InChI=1S/C6H8N2O3/c1-10-4-3-7-6(11-2)8-5(4)9/h3-4H,1-2H3

InChI Key

GHNZOGBXZDRHDN-UHFFFAOYSA-N

Canonical SMILES

COC1C=NC(=NC1=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.